molecular formula C8H10N2O2 B8716794 2-(2-Aminophenoxy)-acetamide

2-(2-Aminophenoxy)-acetamide

Cat. No. B8716794
M. Wt: 166.18 g/mol
InChI Key: CQHFAKBQNPZTFY-UHFFFAOYSA-N
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Patent
US05719141

Procedure details

2.0 g of 2-(carbamoylmethoxy)nitrobenzene are hydrogenated in the presence of 100 mg of palladium-on-charcoal (10% of Pd) in 50 ml of tetrahydrofuran at room temperature under normal pressure for 2 h. The reaction mixture is filtered over Hyflo® and concentrated. 2-(Carbamoylmethoxy)aniline is obtained as white crystals: mp 117° C.; Rf (O)=0.36; FAB-MS: (M+H)+ =167; anal. calc. for C8H10N2O2 : C57.82%, H6.07%, N16.86%; found C57.71%, H6.04%, N16.87%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O)(=[O:3])[NH2:2]>O1CCCC1.[Pd]>[C:1]([CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH2:12])(=[O:3])[NH2:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(N)(=O)COC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered over Hyflo®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)COC1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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